![molecular formula C19H23F3N2O3 B2765101 1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone CAS No. 478079-96-8](/img/structure/B2765101.png)
1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone
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Description
1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone is a useful research compound. Its molecular formula is C19H23F3N2O3 and its molecular weight is 384.399. The purity is usually 95%.
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Scientific Research Applications
Catalytic Behavior in Organometallic Chemistry
The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, structurally related to the query compound, has been synthesized to prepare NNN tridentate ligands. These ligands coordinate with iron(II) and cobalt(II) dichloride to form complexes exhibiting good catalytic activities for ethylene reactivity, such as oligomerization and polymerization (Sun et al., 2007).
Oxidizing Ability in Organic Chemistry
In the study of the oxidizing ability of (tropon-2-ylimino)pnictoranes, derivatives similar in structure to the query compound were investigated. These compounds demonstrated varying reactivity with different alcohols, leading to the production of carbonyl compounds through oxidation processes (Mitsumoto & Nitta, 2003).
Oxidation of Alcohols to Aldehydes
2,2,6,6-Tetramethyl-1-piperidinyloxy, closely related to the query compound, acts as a catalyst in the oxidation of primary alcohols to aldehydes, showing high chemoselectivity and efficiency. This catalysis occurs without overoxidation to carboxylic acids (Einhorn et al., 1996).
Antibacterial Activity in Medicinal Chemistry
A series of novel sulfonamide and benzamide derivatives, with a structure similar to the query compound, were synthesized and showed potent antibacterial activities against various Gram-positive and Gram-negative bacteria. This research points to potential applications in therapeutic efficacy improvement (Vinaya et al., 2008).
Wound-Healing Potential in Biomedical Research
Derivatives of the query compound were synthesized and showed significant wound-healing activity in vivo. These compounds accelerated epithelialization and increased the tensile strength of wounds, indicating their potential in therapeutic applications for wound healing (Vinaya et al., 2009).
properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c1-12(25)24-17(2,3)10-15(11-18(24,4)5)23-27-16(26)13-7-6-8-14(9-13)19(20,21)22/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIVHJRDSIQITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)CC1(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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